molecular formula C21H19N7O2 B12554940 N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide CAS No. 147662-13-3

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide

Cat. No.: B12554940
CAS No.: 147662-13-3
M. Wt: 401.4 g/mol
InChI Key: KTIMZDVPCGKQRT-UHFFFAOYSA-N
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Description

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including carbonimidoyl and carboxamide, makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation can yield N-(pyridin-2-yl)amides .

Scientific Research Applications

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

147662-13-3

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N7O2/c1-14(25-27-20(29)16-6-4-10-22-12-16)18-8-3-9-19(24-18)15(2)26-28-21(30)17-7-5-11-23-13-17/h3-13H,1-2H3,(H,27,29)(H,28,30)

InChI Key

KTIMZDVPCGKQRT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=NC(=CC=C2)C(=NNC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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